1-(3-Chloromethylphenyl)-2-phenylethanone
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Overview
Description
1-(3-Chloromethylphenyl)-2-phenylethanone is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloromethylphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 3-chloromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloromethylphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new C-N or C-S bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-(3-Chloromethylphenyl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloromethylphenyl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparison with Similar Compounds
- 1-(4-Chloromethylphenyl)-2-phenylethanone
- 1-(2-Chloromethylphenyl)-2-phenylethanone
- 1-(3-Bromomethylphenyl)-2-phenylethanone
Comparison: 1-(3-Chloromethylphenyl)-2-phenylethanone is unique due to the position of the chloromethyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, the 3-chloromethyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity.
Properties
CAS No. |
872088-04-5 |
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Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
1-[3-(chloromethyl)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C15H13ClO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
ZMMAFWHJLFTPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CCl |
Origin of Product |
United States |
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